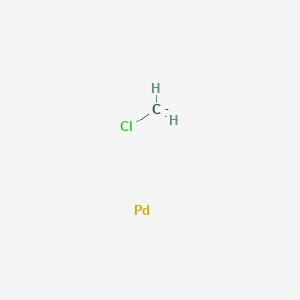
8-Hydroxy-5-(4-hydroxybenzoyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-5-(4-hydroxybenzoyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with hydroxy, benzoyl, and carboxylic acid functional groups. The presence of these functional groups imparts significant chemical reactivity and biological activity to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-5-(4-hydroxybenzoyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of aniline derivatives with malonic acid equivalents under controlled conditions . Another approach includes the use of anthranilic acid derivatives, which undergo cyclization and subsequent functional group modifications to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of green chemistry principles, such as employing eco-friendly solvents and catalysts, is often prioritized to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
8-Hydroxy-5-(4-hydroxybenzoyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield quinones, while reduction of the carbonyl groups can produce alcohols. Substitution reactions can lead to a wide range of substituted quinoline derivatives .
Applications De Recherche Scientifique
8-Hydroxy-5-(4-hydroxybenzoyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 8-Hydroxy-5-(4-hydroxybenzoyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit extracellular signal-regulated kinases (ERK1/2), which are involved in cell proliferation and survival pathways . This inhibition can result in antineoplastic (anti-cancer) effects, making the compound a potential candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyquinoline: Another member of the quinoline family with similar structural features but different functional groups.
4-Hydroxyquinoline: Similar to 2-hydroxyquinoline but with the hydroxy group at a different position.
8-Hydroxyquinoline: Shares the hydroxy group at the same position but lacks the benzoyl and carboxylic acid groups.
Uniqueness
8-Hydroxy-5-(4-hydroxybenzoyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. The presence of both hydroxy and benzoyl groups on the quinoline core enhances its potential for diverse chemical modifications and biological interactions, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
142808-50-2 |
|---|---|
Formule moléculaire |
C17H11NO6 |
Poids moléculaire |
325.27 g/mol |
Nom IUPAC |
8-hydroxy-5-(4-hydroxybenzoyl)-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C17H11NO6/c19-9-3-1-8(2-4-9)16(22)10-5-6-12(20)15-14(10)13(21)7-11(18-15)17(23)24/h1-7,19-20H,(H,18,21)(H,23,24) |
Clé InChI |
SXVQNDYQNDZRKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C2=C3C(=O)C=C(NC3=C(C=C2)O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile](/img/structure/B12557257.png)

![4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12557265.png)
![Pyrido[2,1-a]isoindole-2-carboxylic acid, 6-cyano-, methyl ester](/img/structure/B12557270.png)
![5-Chloro-2-[hydroxy(4-methoxyphenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B12557276.png)


![4-[(4-Nitrophenyl)ethynyl]benzaldehyde](/img/structure/B12557295.png)



![[Sulfonylbis(methylene)]bis(triethylsilane)](/img/structure/B12557315.png)
![4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol](/img/structure/B12557321.png)

